

Application Note: Spectroscopic Characterization of 2-(2-Chloropyridin-4-YL)acetic acid

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Compound of Interest

Compound Name: 2-(2-Chloropyridin-4-YL)acetic acid

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Abstract

This document provides a guide to the spectroscopic characterization of **2-(2-Chloropyridin-4-YL)acetic acid**. While experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are not widely available in public databases, this note offers predicted data for a closely related structure and outlines standardized protocols for acquiring experimental data. The provided methodologies and workflows are intended to assist researchers in the identification, characterization, and quality control of this and similar pyridine-containing compounds, which are of interest in medicinal chemistry and materials science.

Compound Identification

Property	Value	Source
Chemical Name	2-(2-Chloropyridin-4-yl)acetic acid	-
CAS Number	887580-55-4	[1]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1]
Molecular Weight	171.58 g/mol	[1]
Melting Point	140-145 °C	

Predicted Spectroscopic Data

Experimental spectra for **2-(2-Chloropyridin-4-YL)acetic acid** are not readily available. However, predicted data for the structurally similar compound, 2-(2,6-dichloropyridin-4-yl)acetic acid, can provide an estimate of expected spectral features.[\[2\]](#) The following tables summarize predicted NMR data, which were generated using computational algorithms.[\[2\]](#)

Note: These predictions are for 2-(2,6-dichloropyridin-4-yl)acetic acid and should be used as a reference only. Actual experimental values for **2-(2-Chloropyridin-4-YL)acetic acid** may differ.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-(2,6-dichloropyridin-4-yl)acetic acid[\[2\]](#)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	s	2H	Pyridine H-3, H-5
~3.70	s	2H	-CH ₂ -
~11.5 (broad)	s	1H	-COOH

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-(2,6-dichloropyridin-4-yl)acetic acid[\[2\]](#)

Chemical Shift (ppm)	Assignment
~175	C=O (acid)
~152	Pyridine C-2, C-6
~148	Pyridine C-4
~122	Pyridine C-3, C-5
~40	-CH ₂ -

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for small organic molecules like **2-(2-Chloropyridin-4-YL)acetic acid**. These are based on standard laboratory practices.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Materials:

- **2-(2-Chloropyridin-4-YL)acetic acid** (5-10 mg)
- Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)
- NMR tube
- Internal standard (e.g., Tetramethylsilane, TMS)
- NMR Spectrometer (e.g., 500 MHz)

Protocol:

- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Transfer: Transfer the solution to an NMR tube.

- Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).
- Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Analysis: Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts for both ^1H and ^{13}C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **2-(2-Chloropyridin-4-YL)acetic acid**
- Volatile organic solvent (e.g., Methanol, Acetonitrile)
- Mass Spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

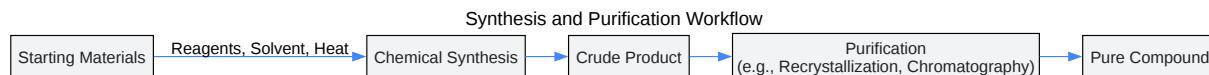
Protocol:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.
- Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.
- Sample Introduction: Introduce the sample into the ion source. For EI, the sample is typically heated to induce vaporization, while for ESI, the sample solution is infused directly.
- Ionization and Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

- Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.
- Analysis: Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflows and Logical Relationships

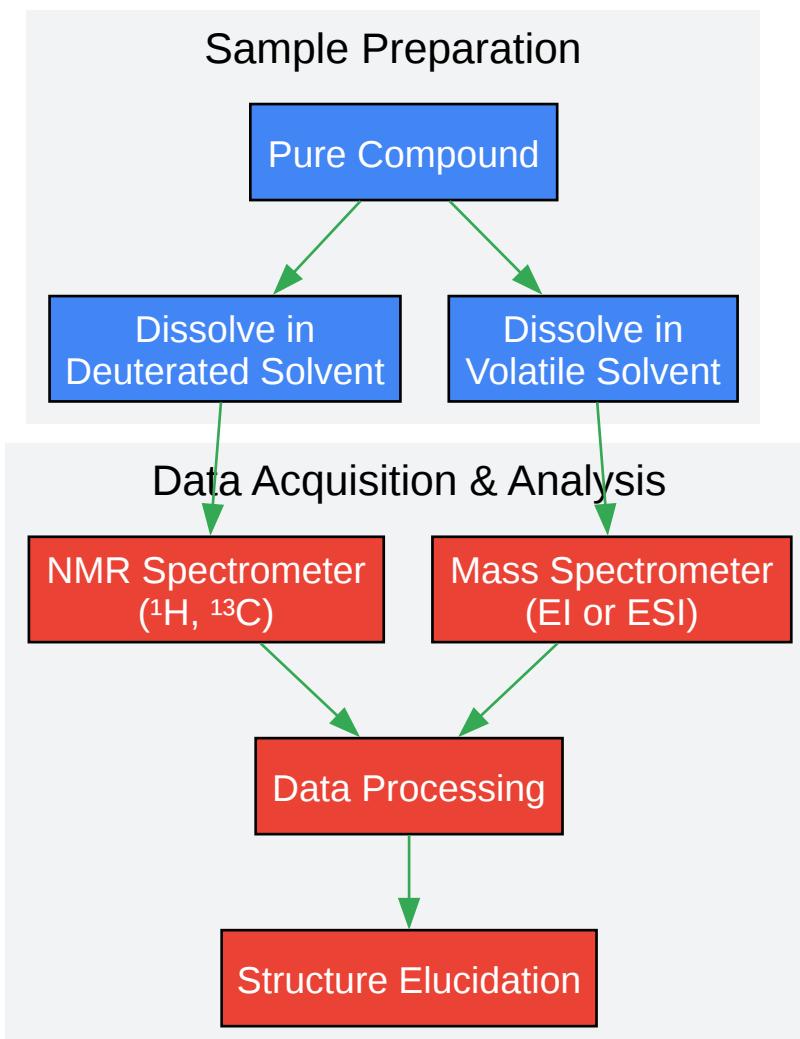
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a target compound.



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Caption: A typical workflow for chemical synthesis and purification.

Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic analysis of a synthesized compound.

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References

- 1. 2-(2-chloropyridin-4-yl)acetic acid,(CAS# 887580-55-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. benchchem.com [benchchem.com]
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